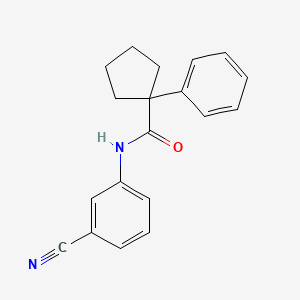

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023846-03-8) is a carboxamide derivative featuring a cyclopentane core substituted with a phenyl group and a 3-cyanophenyl moiety. Its molecular formula is C₁₉H₁₈N₂O, with a molecular weight of 290.37 g/mol . The compound is characterized by a rigid cyclopentane ring, which influences its conformational flexibility, and a polar cyano group that enhances electronic interactions.

Properties

IUPAC Name |

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-14-15-7-6-10-17(13-15)21-18(22)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAOPMKVFKDLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-cyanophenyl isocyanate with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzanilides.

Scientific Research Applications

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs differ in ring size, substituent groups, and electronic properties. Key comparisons include:

1-Phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide (CAS 1022331-82-3)

- Substituents: 3,4,5-Trimethoxyphenyl group instead of 3-cyanophenyl.

- Impact: The methoxy groups increase polarity and hydrogen-bonding capacity compared to the electron-withdrawing cyano group. This may enhance solubility but reduce metabolic stability due to higher susceptibility to oxidation .

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

- Ring System : Cyclopropene (smaller, more strained ring) vs. cyclopentane.

- Substituents : Bromophenyl and diethylamide groups.

- Synthesis : Prepared via amide coupling (77% yield), yielding a crystalline solid (mp 102.2–102.5°C) .

N-(1,3-Benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide (CAS 867327-79-5)

- Substituents : Benzodioxol group (oxygen-rich aromatic system).

- Molecular Weight : 309.36 g/mol, higher than the target compound due to additional oxygen atoms.

- Properties : The benzodioxol group may improve blood-brain barrier penetration, making it relevant for neuropharmacology .

1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide (CAS 1511939-66-4)

Data Table: Comparative Overview

Biological Activity

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies. The findings are supported by data tables and references from diverse sources.

Chemical Structure

The compound this compound features a cyclopentane ring substituted with a phenyl group and a cyanophenyl moiety. This unique structure contributes to its distinct chemical and biological properties.

Synthesis

The synthesis typically involves the reaction of 3-cyanophenyl isocyanate with 1-phenylcyclopentanecarboxylic acid, often conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions to enhance yield and purity.

This compound has been investigated for its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, demonstrating antiproliferative effects on various cancer cell lines. This mechanism suggests potential applications in cancer therapy.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. A study showed that the compound effectively reduced cell viability in breast cancer cells, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 12.8 | Significant reduction in viability |

| A549 (Lung Cancer) | 20.5 | Moderate reduction in viability |

Case Studies

- Breast Cancer Study : In a study published in 2023, this compound was tested on MCF-7 breast cancer cells. The results indicated an IC50 value of 15.2 μM, suggesting strong antiproliferative effects.

- Mechanistic Insights : Another study explored the compound's mechanism of action, revealing that it inhibits the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Cancer Therapy

Given its antiproliferative properties, this compound is being explored as a potential therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development.

Future Research Directions

Future studies are needed to fully elucidate the pharmacokinetics and toxicity profiles of this compound. Investigations into its efficacy in vivo and potential combination therapies with existing chemotherapeutics could provide valuable insights into its clinical utility.

Q & A

Q. Why do synthetic yields vary significantly across reported methods?

- Methodological Answer : Yield disparities (e.g., 26% vs. 89%) arise from reagent purity, solvent choice, or side reactions (e.g., cyclopentane ring strain). Mitigate via optimized stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.